![molecular formula C13H18O3 B2637554 2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid CAS No. 92156-88-2](/img/structure/B2637554.png)
2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the CAS Number: 92156-88-2 . It has a molecular weight of 222.28 and its IUPAC name is 2-(4-isopropyl-3-methylphenoxy)propanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18O3/c1-8(2)12-6-5-11(7-9(12)3)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular formula of C13H18O3 and a molecular weight of 222.28 .Scientific Research Applications
Anti-inflammatory Activities
- Phenolic compounds structurally related to 2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid have been isolated from Eucommia ulmoides Oliv. leaves, exhibiting modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
Synthesis and Derivatization
- A process for synthesizing a structurally similar compound was described, highlighting the methods for creating variations of this chemical structure for various applications (Zhang Dan-shen, 2009).
- Novel series of derivatives have been synthesized, demonstrating the compound's versatility for chemical modifications, with evaluation for hypolipidemic and hypoglycemic activity (Mokale et al., 2011).
Herbicide and Agricultural Applications
- Research into methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound with similar structure, showed selective herbicidal effects on certain plants, providing insights into the potential agricultural uses of related compounds (Shimabukuro et al., 1978).
Antimicrobial and Molecular Docking Studies
- Derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid showed effectiveness against various microbial pathogens, indicating potential for antimicrobial applications (Nirmalan et al., 2016).
Water Sample Analysis
- A method was developed for determining phenoxy herbicides, including similar compounds, in water samples, showing the compound's relevance in environmental monitoring (Nuhu et al., 2012).
Material Science Applications
- Phloretic acid, structurally akin to this compound, has been explored as a renewable building block for materials science applications (Trejo-Machin et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with peroxisome proliferator-activated receptors (ppars), which play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Biochemical Pathways
If we consider its potential interaction with ppars, it could influence several metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
Based on its potential interaction with ppars, it could lead to changes in the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8(2)12-6-5-11(7-9(12)3)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLHHYVSCEUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.